6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide
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Overview
Description
6-Chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a chloro group, a phenylpiperazine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is to react 3-chloropyridazine with 4-phenylpiperazine in the presence of a suitable coupling agent, such as carbodiimide, to form the intermediate compound. Subsequent reactions with propylamine and carboxylic acid derivatives lead to the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazines or piperazines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It may interact with various biological targets, leading to potential therapeutic applications.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The phenylpiperazine moiety may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
3-chloro-6-(4-phenylpiperazin-1-yl)pyridazine
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness: 6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Its ability to undergo diverse chemical reactions and its potential biological activities make it distinct from similar compounds.
Properties
IUPAC Name |
6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c19-17-8-7-16(21-22-17)18(25)20-9-4-10-23-11-13-24(14-12-23)15-5-2-1-3-6-15/h1-3,5-8H,4,9-14H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYLVYDMTGOJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=NN=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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